

Shizukaol C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Shizukaol C

Cat. No.: B1180583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol C is a naturally occurring dimeric sesquiterpenoid belonging to the lindenane class. Isolated from the roots of *Chloranthus serratus*, this complex molecule has garnered interest within the scientific community for its intricate architecture and potential biological activities. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and relevant experimental data of **Shizukaol C**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

Shizukaol C is characterized by a complex heptacyclic framework, a hallmark of dimeric lindenane-type sesquiterpenoids. These molecules are biosynthetically derived from the dimerization of two lindenane-type sesquiterpenoid monomers. The resulting structure possesses a multitude of contiguous stereocenters, rendering its stereochemistry particularly complex.

The definitive stereochemical configuration of **Shizukaol C** was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, upon its initial isolation. While a specific X-ray crystallographic analysis for **Shizukaol C** is not publicly available, its stereochemistry has been assigned based on detailed NMR studies and comparison with related, crystallographically-characterized compounds.

Molecular Formula: $C_{36}H_{42}O_{10}$

Molecular Weight: 634.71 g/mol

Spectroscopic Data

The structural elucidation of **Shizukaol C** was heavily reliant on a combination of spectroscopic techniques. The primary reference for the original spectroscopic data is the 1992 publication by Kawabata et al. in the journal *Phytochemistry*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and ^{13}C NMR data are crucial for the structural assignment of complex natural products like **Shizukaol C**. While the complete primary dataset is found in the original 1992 publication, the following table summarizes the key chemical shifts characteristic of the **Shizukaol C** scaffold.

1H NMR Chemical Shifts (δ ppm)	^{13}C NMR Chemical Shifts (δ ppm)
Data unavailable in publicly accessible format. Refer to the primary literature.	Data unavailable in publicly accessible format. Refer to the primary literature.
Key proton signals include those for olefinic, methine, methylene, and methyl groups within the complex ring system and ester functionalities.	Key carbon signals include those for carbonyls (ketone and ester), olefinic carbons, quaternary carbons, and carbons of the cyclopropane ring.

Table 1: Summary of Expected NMR Data for Shizukaol C

Other Spectroscopic Data

Spectroscopic Method	Key Observations
Infrared (IR) Spectroscopy	Expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and carbon-carbon double bonds (C=C).
Mass Spectrometry (MS)	The high-resolution mass spectrum would confirm the molecular formula $C_{36}H_{42}O_{10}$. Fragmentation patterns would provide further structural information.

Table 2: Summary of Other Spectroscopic Data for Shizukaol C

Biological Activity

Shizukaol C has demonstrated noteworthy biological activities, particularly in the context of inflammation.

Biological Activity	Assay	Cell Line	Quantitative Data	Reference
Inhibition of Nitric Oxide Production	Lipopolysaccharide (LPS)-induced	RAW264.7 macrophages	IC ₅₀ : 46.72 μ M	
Anti-inflammatory	Trimethylamine oxide (TMAO)-induced inflammation	Vascular Smooth Muscle Cells	Suppressed adhesion molecule expression	

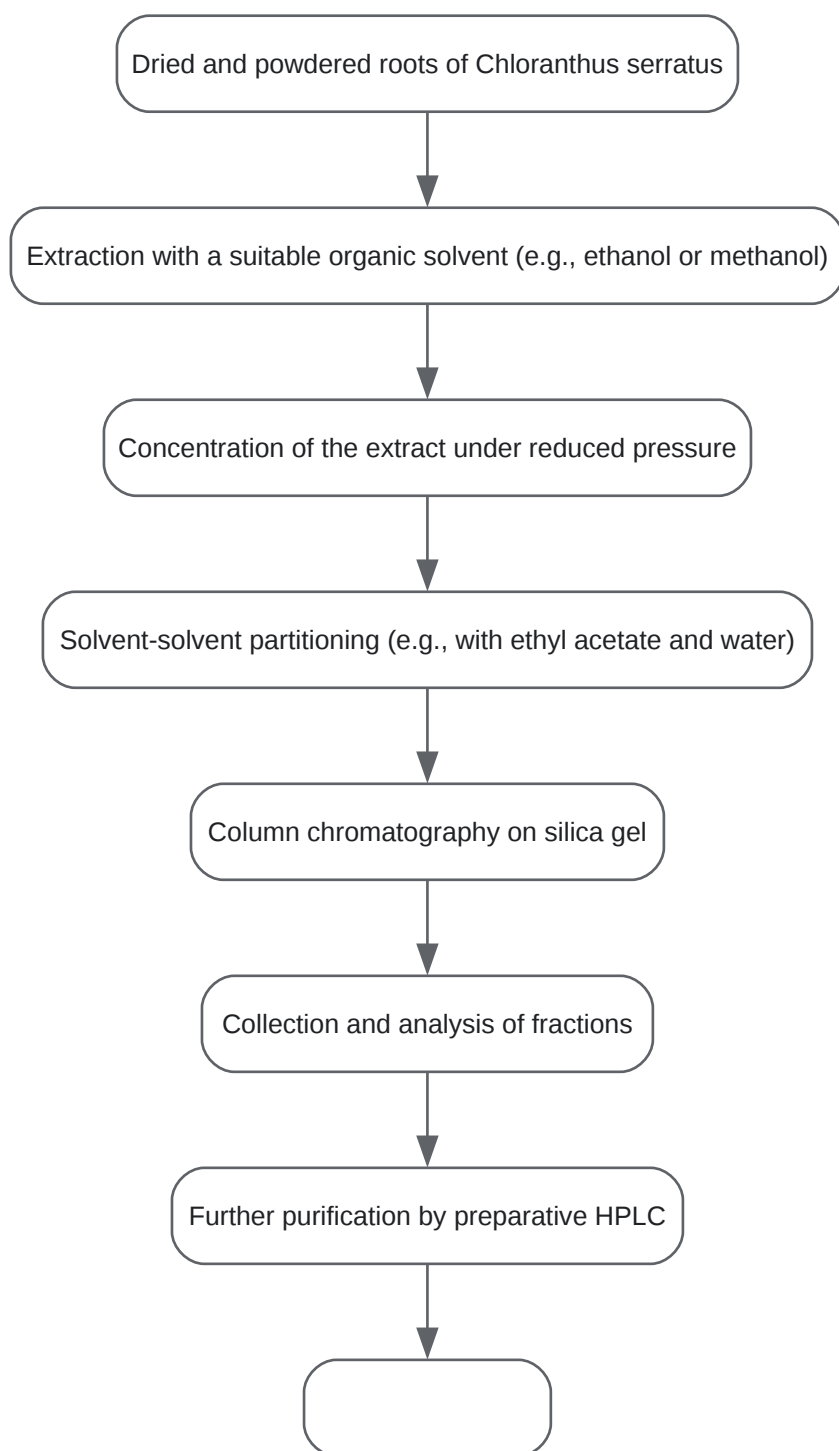
Table 3:
Quantitative
Biological Activity
of Shizukaol C

Experimental Protocols

Isolation of Shizukaol C

The following is a representative protocol for the isolation of lindenane-type sesquiterpenoid dimers from *Chloranthus* species. The specific details for **Shizukaol C** can be found in the primary literature.

Experimental Workflow for Isolation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation and purification of **Shizukaol C**.

Methodology:

- **Extraction:** The dried and powdered roots of *Chloranthus serratus* are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure to yield a residue.
- **Partitioning:** The residue is then subjected to solvent-solvent partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction is typically subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into several fractions.
- **Purification:** Fractions containing **Shizukaol C**, as identified by thin-layer chromatography (TLC) analysis, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

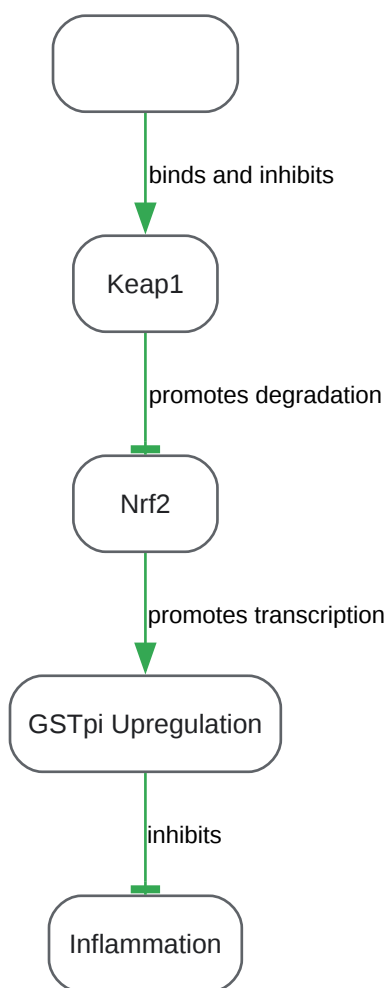
Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of **Shizukaol C**.

Keap1-Nrf2-GSTpi Signaling Pathway

Shizukaol C has been shown to alleviate trimethylamine oxide (TMAO)-induced inflammation in vascular smooth muscle cells by activating the Keap1-Nrf2-GSTpi signaling pathway.

Shizukaol C directly binds to Keap1, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of Glutathione S-transferase Pi 1 (GSTpi).

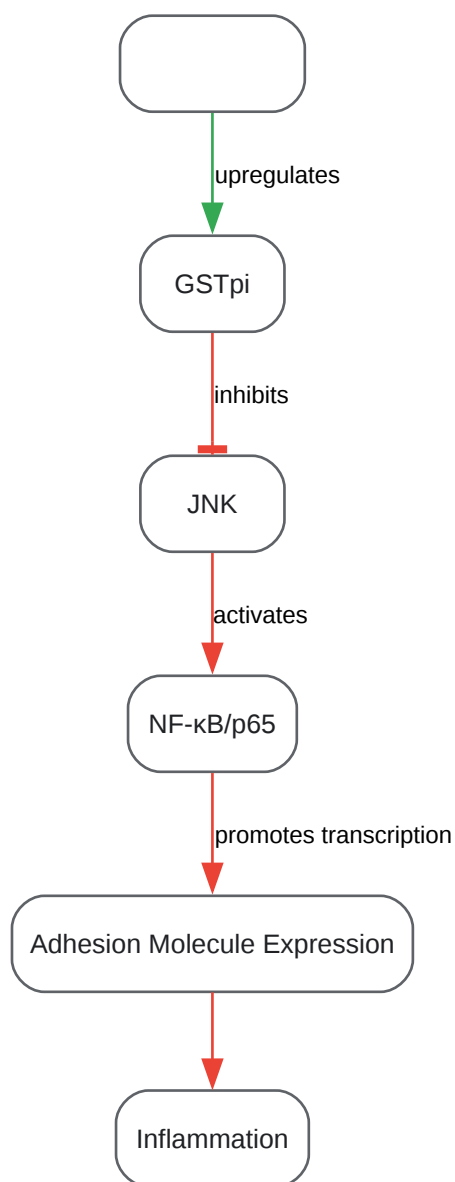


[Click to download full resolution via product page](#)

Caption: Activation of the Keap1-Nrf2-GSTpi pathway by **Shizukaol C**.

Inhibition of JNK-NF- κ B/p65 Signaling

The activation of the Keap1-Nrf2 pathway by **Shizukaol C** leads to the downstream inhibition of the JNK-NF- κ B/p65 signaling cascade, a key pathway in the inflammatory response.



[Click to download full resolution via product page](#)

Caption: Downstream inhibition of the JNK-NF-κB/p65 pathway by **Shizukaol C**.

Conclusion

Shizukaol C is a structurally complex dimeric sesquiterpenoid with significant anti-inflammatory properties. Its intricate stereochemistry and promising biological activities make it a compelling target for further investigation in the fields of medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical nature and known

mechanisms of action, serving as a catalyst for future research into the therapeutic potential of this fascinating natural product.

- To cite this document: BenchChem. [Shizukaol C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180583#chemical-structure-and-stereochemistry-of-shizukaol-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com